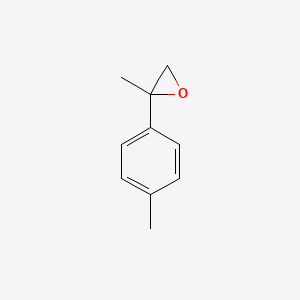
2-methyl-2-(4-methylphenyl)oxirane
Overview
Description
2-methyl-2-(4-methylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known as an epoxide due to the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The compound is characterized by its aromatic ring substituted with a methyl group and an oxirane ring attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2-(4-methylphenyl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Another method is the Corey-Chaykovsky epoxidation, which uses sulfur ylides as the epoxidizing agents. In this method, trimethylsulfonium iodide is used as an ylide precursor, and the reaction is carried out in the presence of a strong base like potassium hydroxide in a solvent such as tert-butanol .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as titanium silicalite, can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-methylphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles include water, alcohols, and amines, which can open the ring to form diols, ethers, and amino alcohols, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the oxirane ring can be achieved using oxidizing agents like osmium tetroxide (OsO4) to form vicinal diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Major Products Formed
Nucleophilic Substitution: Formation of diols, ethers, and amino alcohols.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of vicinal diols.
Scientific Research Applications
2-methyl-2-(4-methylphenyl)oxirane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of epoxide-containing drugs.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-methylphenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on enzymes and proteins, resulting in the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
2-methyl-2-(4-methylphenyl)oxirane can be compared with other similar compounds, such as:
2-methyl-2-phenyl-oxirane: Lacks the methyl group on the aromatic ring, resulting in different reactivity and physical properties.
2-methyl-2-(2-methylphenyl)oxirane: The position of the methyl group on the aromatic ring is different, leading to variations in steric effects and reactivity.
2-(4-methylphenyl)oxirane: Similar structure but without the additional methyl group on the oxirane ring, affecting its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-2-(4-methylphenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEIWCJSIRHMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


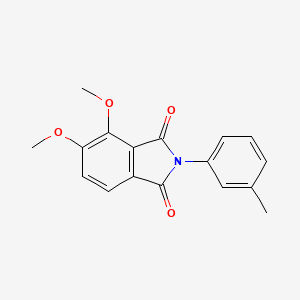
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
![2-furyl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B6141627.png)
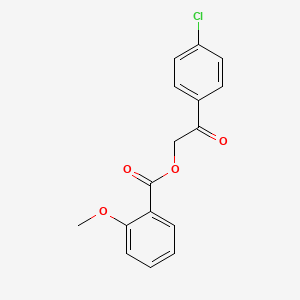
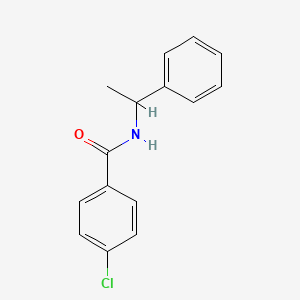

![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)
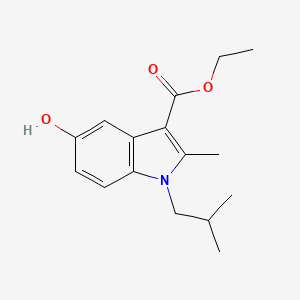
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)
![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)


